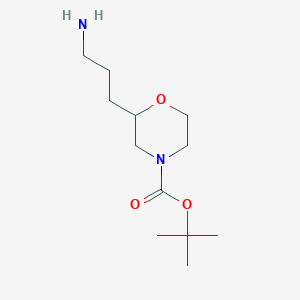

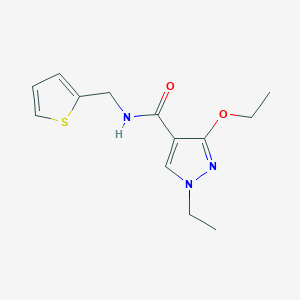

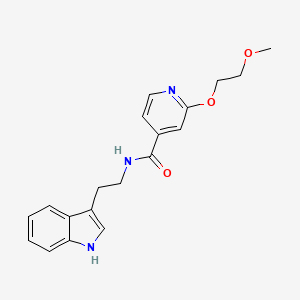

3-ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide, also known as ET-1, is a synthetic compound that has been studied for its potential applications in scientific research. ET-1 belongs to the class of pyrazole carboxamide compounds, which have been shown to have various biological activities.

Aplicaciones Científicas De Investigación

Structural and Synthesis Studies

Recent studies have delved into the structural characteristics and synthesis of related pyrazole derivatives. For example, Köysal et al. (2005) discussed the geometric parameters and intramolecular interactions of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, highlighting the envelope conformation of the pyrazoline ring and its coplanarity with the fluorophenyl ring. This work provides insights into the molecular architecture that could be relevant for similar compounds (Y. Köysal, Ş. Işık, G. Sahin, & E. Palaska, 2005).

Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, exploring its structural conformation through X-ray crystallography and investigating its non-linear optical properties. This study demonstrates the potential of pyrazole derivatives in materials science, especially in the context of developing new optical materials (K. Kumara, A. D. Kumar, K. Kumar, & N. K. Lokanath, 2018).

Biological and Pharmacological Applications

Another area of interest is the biological and pharmacological potentials of pyrazole derivatives. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential of such compounds in cancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Material Science and Corrosion Inhibition

Research by Saranya et al. (2020) on pyran derivatives for acid corrosion introduces the application of pyrazole derivatives in corrosion inhibition. This study not only synthesizes these derivatives but also explores their effectiveness in protecting metals against corrosion, offering a practical application in the field of material science (J. Saranya, F. Benhiba, N. Anusuya, R. Subbiah, A. Zarrouk, & S. Chitra, 2020).

Mecanismo De Acción

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biological pathways, including those involved in inflammation, cancer, and microbial infections . .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be investigated to understand the compound’s bioavailability and potential as a therapeutic agent .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of thiophene derivatives, this compound could potentially have a wide range of effects, from modulating enzyme activity to altering cellular signaling pathways .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be affected by the local pH in different parts of the body, or by interactions with other drugs or endogenous molecules .

Propiedades

IUPAC Name |

3-ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-8-10-6-5-7-19-10/h5-7,9H,3-4,8H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAUWNGWAABMEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide](/img/structure/B2823383.png)

![[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2823387.png)

![N-cyclopentyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2823389.png)

![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2823391.png)

![N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2823393.png)

![6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823395.png)

![N-(4-ethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2823396.png)

![1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2823399.png)